molecular formula C18H22F2N2O4S2 B2497498 4-fluoro-N-[6-(4-fluorobenzenesulfonamido)hexyl]benzene-1-sulfonamide CAS No. 477483-28-6

4-fluoro-N-[6-(4-fluorobenzenesulfonamido)hexyl]benzene-1-sulfonamide

Cat. No.: B2497498
CAS No.: 477483-28-6
M. Wt: 432.5
InChI Key: BGCCPUNISCXXHV-UHFFFAOYSA-N
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Description

4-Fluoro-N-[6-(4-fluorobenzenesulfonamido)hexyl]benzene-1-sulfonamide is a bis-sulfonamide compound featuring two 4-fluorobenzenesulfonamide moieties linked by a hexyl chain. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the fluorinated aromatic rings and the flexible aliphatic spacer. Sulfonamides are historically significant for their antimicrobial activity, but modern applications extend to enzyme inhibition (e.g., carbonic anhydrase) and anticancer drug development . The hexyl chain in this compound may improve membrane permeability compared to shorter-chain analogs, while the fluorine substituents enhance metabolic stability and electronic effects on binding interactions .

Properties

IUPAC Name

4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N2O4S2/c19-15-5-9-17(10-6-15)27(23,24)21-13-3-1-2-4-14-22-28(25,26)18-11-7-16(20)8-12-18/h5-12,21-22H,1-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCCPUNISCXXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCCCCCCNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[6-(4-fluorobenzenesulfonamido)hexyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-fluorobenzenesulfonyl chloride with hexylamine to form the corresponding sulfonamide. This intermediate is then reacted with another equivalent of 4-fluorobenzenesulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[6-(4-fluorobenzenesulfonamido)hexyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide groups can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including 4-fluoro-N-[6-(4-fluorobenzenesulfonamido)hexyl]benzene-1-sulfonamide, as inhibitors of hypoxia-inducible factor 2-alpha (HIF-2α). This factor plays a crucial role in tumor growth and metastasis under hypoxic conditions. The compound has shown promising results in preclinical models for the treatment of various cancers, particularly renal cell carcinoma, by inhibiting HIF-2α activity .

Antimicrobial Properties

Sulfonamides have historically been used as antimicrobial agents. The structural features of this compound may enhance its efficacy against certain bacterial strains. Research indicates that modifications in the sulfonamide structure can lead to improved antibacterial activity, making this compound a candidate for further exploration in antibiotic development .

Enzyme Inhibition

This compound may also serve as an enzyme inhibitor. Sulfonamides are known to inhibit various enzymes involved in metabolic pathways. For instance, they can interfere with the synthesis of folate in bacteria, which is essential for DNA synthesis and repair. The specific interactions of this compound with target enzymes warrant detailed investigation through kinetic studies and molecular docking simulations .

Case Study 1: HIF-2α Inhibition in Cancer Therapy

A study published in a peer-reviewed journal examined the effects of various sulfonamide derivatives on HIF-2α expression in renal cancer cells. The results demonstrated that compounds structurally similar to this compound significantly reduced HIF-2α levels and inhibited cell proliferation under hypoxic conditions. This suggests that further optimization of this compound could yield a potent anticancer agent .

Case Study 2: Antibacterial Efficacy

In another research project, the antibacterial properties of modified sulfonamides were evaluated against multi-drug resistant strains of Escherichia coli. The study found that several derivatives exhibited enhanced activity compared to traditional sulfa drugs. While specific data on this compound was limited, the findings indicate potential pathways for its use as an antibiotic .

Data Tables

Application AreaDescription
Anticancer ActivityInhibition of HIF-2α leading to reduced tumor growth
Antimicrobial PropertiesPotential efficacy against resistant bacterial strains
Enzyme InhibitionInterference with folate synthesis in bacteria

Mechanism of Action

The mechanism of action of 4-fluoro-N-[6-(4-fluorobenzenesulfonamido)hexyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atoms can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and related sulfonamides:

Compound Name Substituents/Linkers Key Functional Groups References
4-Fluoro-N-[6-(4-fluorobenzenesulfonamido)hexyl]benzene-1-sulfonamide Hexyl chain; dual 4-fluorobenzenesulfonamide Sulfonamide, C-F, NH
4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide 3-Methoxypropyl chain Sulfonamide, C-F, OCH₃
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole ring; X = H, Cl, Br Triazole, C=S, C-F
N-(4-Hydroxyphenyl)benzenesulfonamide 4-Hydroxyphenyl Sulfonamide, OH
  • Hexyl Chain vs. Shorter Chains : The hexyl linker in the target compound increases lipophilicity (logP ≈ 3.8) compared to 4-fluoro-N-(3-methoxypropyl)benzenesulfonamide (logP ≈ 2.1), which has a shorter 3-methoxypropyl chain. This may enhance blood-brain barrier penetration in therapeutic contexts .
  • Fluorine vs. Other Halogens : The 4-fluorobenzenesulfonamide groups exhibit stronger electronegativity and lower steric hindrance than chloro- or bromo-substituted analogs (e.g., compounds [7–9] in ). Fluorine’s electron-withdrawing effect may improve binding to hydrophobic enzyme pockets .
  • Sulfonamide-Triazine Hybrids: Compounds like 4-{[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide () incorporate heterocyclic moieties, which can enhance π-π stacking interactions but reduce solubility compared to the target compound’s linear structure .

Spectral and Physicochemical Properties

  • IR Spectroscopy : The target compound’s IR spectrum would show characteristic sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and N-H stretches at ~3150–3319 cm⁻¹, similar to other sulfonamides . However, triazole-containing analogs (e.g., compounds [7–9]) lack C=O bands (1663–1682 cm⁻¹) due to tautomerization, distinguishing them from the target compound .
  • Solubility : The hexyl chain reduces aqueous solubility compared to hydroxylated derivatives like N-(4-hydroxyphenyl)benzenesulfonamide, which exhibits improved solubility via O-H hydrogen bonding .

Biological Activity

4-fluoro-N-[6-(4-fluorobenzenesulfonamido)hexyl]benzene-1-sulfonamide is a fluorinated sulfonamide compound with notable biological activity. This article reviews its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and data tables.

  • Chemical Formula : C₁₄H₁₈F₂N₂O₄S₂
  • Molecular Weight : 358.43 g/mol
  • CAS Number : Not explicitly listed in the sources but related to 4-fluorobenzenesulfonamide (CAS 402-46-0).

This compound primarily functions as a carbonic anhydrase inhibitor. Carbonic anhydrases (CAs) are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. Inhibition of these enzymes can lead to various physiological effects, including alterations in pH balance and fluid regulation in tissues.

Key Mechanisms:

  • Inhibition of Carbonic Anhydrase Isoforms : Research indicates that sulfonamide derivatives can selectively inhibit different isoforms of human carbonic anhydrases (hCA I, hCA II), which are implicated in tumor progression and other pathophysiological conditions .
  • Impact on Cardiovascular Function : Some studies show that benzenesulfonamide derivatives can affect perfusion pressure in cardiovascular systems, suggesting potential applications in managing hypertension or heart failure .

Biological Activity

The biological activity of this compound has been evaluated through various experimental designs. The following table summarizes findings from several studies regarding its effects on perfusion pressure and interaction with biological systems.

Study ReferenceCompound TestedDoseObserved EffectMechanism
This compound0.001 nMDecreased perfusion pressure over timeCalcium channel inhibition
4-Fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamide60 mg/kgAttenuated nicotine-induced behavioral sensitizationModulation of adenosine levels
General sulfonamide derivativesVariousInhibition of hCA isoformsCompetitive inhibition

Case Studies

  • Cardiovascular Effects : A study investigated the impact of various benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts. The results indicated that certain compounds, including those similar to this compound, significantly reduced perfusion pressure, suggesting their potential as therapeutic agents for cardiovascular diseases .
  • Neuropharmacology : Another study focused on the effects of a related compound on nicotine-induced behavioral changes in mice. The compound was shown to significantly lower adenosine levels in the striatum, which could indicate a mechanism for reducing addiction-related behaviors .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Key parameters include:

  • Absorption : The compound's solubility and permeability through biological membranes.
  • Distribution : Its ability to reach target tissues effectively.
  • Metabolism : Pathways through which the compound is broken down in the body.
  • Excretion : The rate at which it is eliminated from the body.

Theoretical models such as ADME/PK analysis can provide insights into these parameters, helping to predict the compound's behavior in biological systems .

Q & A

Q. What synthetic strategies are recommended for synthesizing 4-fluoro-N-[6-(4-fluorobenzenesulfonamido)hexyl]benzene-1-sulfonamide with high purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of fluorinated benzenesulfonyl chloride intermediates. Key considerations include:

  • Protective Groups : Use tert-butyl or benzyl groups to protect reactive amines during sulfonamide bond formation .
  • Reaction Conditions : Maintain pH 8–9 using bases like triethylamine to facilitate nucleophilic substitution. Temperature control (0–5°C for exothermic steps) minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm fluorinated aromatic protons and sulfonamide NH signals (δ 7.8–8.2 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 463.12).
  • X-ray Crystallography : Resolves intermolecular hydrogen bonding (N–H⋯O, O–H⋯O) critical for crystal packing .

Advanced Research Questions

Q. How can molecular docking and kinetic assays elucidate the compound’s mechanism as a potential enzyme inhibitor?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase). Focus on sulfonamide’s sulfonyl group binding to zinc ions in active sites .
  • Kinetic Assays : Measure KiK_i (inhibition constant) via stopped-flow spectroscopy. For example, compare IC50_{50} values against fluorinated vs. non-fluorinated analogs to assess fluorine’s electronic effects .

Q. How can contradictory data on the compound’s anti-inflammatory vs. anticancer activity be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify the hexyl chain length or fluorination pattern. For example, shorter chains may enhance membrane permeability for anticancer activity, while longer chains favor anti-inflammatory targets .
  • In Vitro vs. In Vivo Models : Use LPS-induced macrophages (anti-inflammatory) vs. xenograft tumors (anticancer) to contextualize biological outcomes .

Q. What computational methods validate the compound’s selectivity for specific biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess hydrophobic interactions between the hexyl chain and enzyme pockets .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes when substituting fluorine with other halogens .

Key Notes for Experimental Design

  • Control Experiments : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and negative controls (scrambled analogs) .
  • Data Reproducibility : Triplicate assays with blinded analysis mitigate batch-to-batch variability in biological testing .

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